1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol
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Overview
Description
1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a pyrazole ring substituted with two methyl groups and a hydroxyl group attached to a propyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol typically involves the reaction of 1,5-dimethyl-1H-pyrazole with a suitable alkylating agent. One common method is the alkylation of 1,5-dimethyl-1H-pyrazole with 2-bromo-2-methylpropan-1-ol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyrazole ring and hydroxyl group allows it to form hydrogen bonds and other interactions with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
1-(1,5-dimethyl-1H-pyrazol-3-yl)methanol: Similar structure but with a methanol group instead of a propanol chain.
1-(1,5-dimethyl-1H-pyrazol-3-yl)ethanol: Similar structure but with an ethanol group instead of a propanol chain.
1-(1,5-dimethyl-1H-pyrazol-3-yl)butanol: Similar structure but with a butanol group instead of a propanol chain.
Uniqueness
1-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 2-methylpropan-1-ol group provides additional steric hindrance and electronic effects, influencing its reactivity and interactions with other molecules.
Properties
IUPAC Name |
1-(1,5-dimethylpyrazol-3-yl)-2-methylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-6(2)9(12)8-5-7(3)11(4)10-8/h5-6,9,12H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTMBNWGDMLQHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(C(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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